2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate
Description
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate is a sulfur-containing ester characterized by a disulfide (S-S) bridge connecting two 2-(acetyloxy)ethyl groups, with an additional ethyl acetate moiety. Its molecular formula is C₈H₁₂O₄S₂ (inferred from structure), and it is primarily used as an intermediate in pharmaceutical synthesis, such as in the production of acyclovir side chains .
Properties
CAS No. |
37886-90-1 |
|---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(2-acetyloxyethyldisulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S2/c1-7(9)11-3-5-13-14-6-4-12-8(2)10/h3-6H2,1-2H3 |
InChI Key |
GGZSQJBFBQOEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSSCCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur-containing reagent to introduce the dithio linkage .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Reagent in Organic Synthesis: This compound is used as a reagent to introduce dithio linkages in various organic reactions. Its ability to undergo oxidation and reduction reactions allows for the formation of sulfoxides, sulfones, and thiols, making it valuable in synthetic organic chemistry.
2. Biology:
- Biochemical Probes: The unique structure of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate makes it an interesting candidate for use as a biochemical probe. It can interact with proteins through disulfide bond formation with cysteine residues, potentially altering protein function and modulating biochemical pathways.
3. Medicine:
- Therapeutic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities. Its potential therapeutic effects are being investigated in various biological models, aiming to understand its mechanism of action and efficacy.
4. Industry:
- Production of Specialty Chemicals: The compound is utilized in the industrial production of specialty chemicals and materials due to its unique chemical properties. Its applications extend to the synthesis of various derivatives that can be tailored for specific industrial needs.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of compounds similar to this compound. Ethyl acetate extracts from various plants demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This indicates that derivatives of ethyl acetate may share similar antimicrobial properties, warranting further exploration into the specific activities of this compound .
Case Study 2: Biochemical Interaction
Research on biochemical probes has shown that compounds with dithio linkages can effectively form disulfide bonds with cysteine residues in proteins. This interaction can lead to modifications in protein function, suggesting potential applications in drug design and therapeutic interventions targeting specific proteins involved in disease mechanisms.
Mechanism of Action
The mechanism of action of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate involves its interaction with molecular targets such as enzymes and proteins. The dithio linkage can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethylene Glycol Esters
2-Ethoxyethyl Acetate
- Molecular Formula : C₆H₁₂O₃
- Molecular Weight : 132.16 g/mol
- CAS No.: 111-15-9
- Structure : Contains an ethoxy-ethyl chain linked to an acetate group.
- Properties: Lower molecular weight and simpler structure compared to the target compound. Commonly used as a solvent in coatings and inks.
2-(2-Butoxyethoxy)ethyl Acetate
- Molecular Formula : C₁₀H₂₀O₄
- Molecular Weight : 204.30 g/mol
- CAS No.: 124-17-4
- Structure : Features a butoxyethoxy-ethyl chain with an acetate group.
- Properties : Higher boiling point and molecular weight than 2-ethoxyethyl acetate. Used in industrial solvents but lacks the disulfide group, limiting redox reactivity.
Comparison with Target Compound :
Thioesters and Sulfur-Containing Esters
Thioesters Derived from 2-Sulfenyl Ethylacetate
- Structure : Contains a thioester (S-CO) group instead of a disulfide .

- Properties: Demonstrated enzyme inhibitory activity against snake venom, suggesting bioactivity linked to sulfur. However, the thioester’s hydrolytic instability contrasts with the disulfide’s relative stability in reducing environments.
2-[(Acetyloxy)methoxy]ethyl Acetate
Comparison with Target Compound :
Aromatic Acetates
Ethyl Acetylsalicylate
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- CAS No.: 529-68-0
- Structure : Aromatic ester with acetyloxy and ethoxy groups.
- Application : Used in pharmaceuticals for anti-inflammatory properties.
Comparison with Target Compound :
- Aromatic esters exhibit higher stability but lack the aliphatic sulfur-based reactivity of the target compound.
Complex Ether-Acetates
2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl Acetate
Comparison with Target Compound :
- The target compound’s disulfide group offers unique advantages in dynamic covalent chemistry and controlled release systems.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The disulfide bond in this compound enables redox-responsive behavior, making it suitable for drug delivery systems where controlled release under reducing conditions is desired.
- Biological Activity: While thioesters show enzyme inhibition , the disulfide’s role in antifungal or antioxidant activity remains speculative.
Biological Activity
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an acetyloxy group and a dithioether linkage, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity, leading to various physiological effects.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, ethyl acetate derivatives have shown the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities.
| Compound | Antioxidant Activity (EC50 µg/mL) |
|---|---|
| Ethyl Acetate Derivative | 75.5 |
| This compound | TBD |
Antimicrobial Effects
Studies have explored the antimicrobial properties of related compounds. For example, extracts with similar functional groups have demonstrated antibacterial effects against pathogens like Pseudomonas aeruginosa. The efficacy of this compound in this regard remains to be fully elucidated.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antibacterial effects of ethyl acetate extracts against various bacterial strains. The results indicated a dose-dependent response, highlighting the potential for similar activity in this compound.
- Methodology : Time-kill assays were performed using different concentrations of the extracts.
- Findings : Significant reductions in bacterial counts were observed at higher concentrations.
-
Antioxidant Potential : Another investigation focused on the antioxidant properties of ethyl acetate derivatives. The study utilized DPPH and ABTS assays to measure free radical scavenging activity.
- Results : Compounds exhibited varying degrees of antioxidant activity, suggesting that structural modifications could enhance efficacy.
Research Findings
Recent literature supports the notion that structural features significantly influence biological activity:
- Study on Ethyl Acetate Derivatives : A comprehensive analysis highlighted the relationship between chemical structure and biological function, emphasizing the role of functional groups in mediating antioxidant and antimicrobial activities .
- Toxicological Assessments : Toxicity studies indicate that while many acetate esters exhibit low acute toxicity, further investigations are necessary to determine the safety profile of this compound .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–25°C during acetylation to minimize side reactions (e.g., hydrolysis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification kinetics .
Advanced Question: How can researchers resolve discrepancies in spectroscopic data (e.g., IR, NMR) during characterization?
Methodological Answer:
Discrepancies in spectral data often arise from impurities or solvent effects. To address this:
- Cross-Validation : Compare experimental IR peaks (e.g., C=O stretch at ~1740 cm⁻¹) with NIST reference spectra .
- NMR Solvent Calibration : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for chemical shift consistency .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to validate purity and molecular formula .
Q. Example Table: Expected vs. Observed Spectral Data
| Technique | Expected Signal (Target Compound) | Reference Compound (Similar Ester) |
|---|---|---|
| ¹H NMR | δ 4.2–4.4 (m, -OCH₂CH₂S-) | δ 4.1–4.3 (m, -OCH₂CH₂O-) |
| IR | 1740 cm⁻¹ (C=O ester) | 1735 cm⁻¹ (C=O ester) |
Basic Question: What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
While direct toxicity data for this compound is unavailable, analogous esters suggest:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acetic acid) .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .
Advanced Question: What computational strategies can predict degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Model the S-S bond cleavage energy to identify susceptibility to oxidation .
- Reaction Pathway Simulation : Tools like Gaussian or ORCA simulate intermediates (e.g., sulfonic acids) formed via H₂O₂-mediated oxidation .
- Experimental Validation : Couple computational predictions with LC-MS to detect degradation products (e.g., ethyl acetate derivatives) .
Q. Example Workflow :
Compute thermodynamic stability of disulfide bond.
Simulate reaction coordinates for oxidation.
Validate with accelerated aging studies (40°C, 75% RH) .
Basic Question: How can researchers confirm the purity of synthesized this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to separate impurities .
- Melting Point Analysis : Compare observed mp with literature values (if available) for crystalline derivatives .
- Elemental Analysis : Confirm C, H, S, and O percentages within ±0.3% of theoretical values .
Advanced Question: What experimental designs mitigate contradictions in biological activity studies of disulfide esters?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

